1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Overview
Description
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C14H10N2O3S and its molecular weight is 286.31 g/mol. The purity is usually 95%.
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Biological Activity
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS No. 189089-91-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H10N2O3S, with a molecular weight of 286.30 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and an aldehyde functional group, which may contribute to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which play crucial roles in various signaling pathways. Inhibition of specific PDE isoforms can lead to therapeutic effects in conditions such as inflammation and cancer.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. For instance, derivatives with different substituents on the phenylsulfonyl group exhibit varying degrees of inhibition against PDE4B:
Compound | Substituent | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|---|
11a | H | 0.8 | 99 |
11b | Cl | 0.5 | 95 |
11c | F | 1.1 | 90 |
This table illustrates how the introduction of halogen substituents can enhance potency against PDE4B while maintaining selectivity over other isoforms like PDE4D .
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of various pyrrolo[2,3-b]pyridine derivatives, compound 11h demonstrated significant inhibition of TNF-α release from macrophages when exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS). The results indicated that 11h could serve as a lead compound for further development in treating inflammatory diseases .
Anticancer Potential
Another investigation focused on the cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. The findings suggest that certain modifications to the core structure can enhance apoptosis in cancer cells, indicating potential applications in oncology .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-12-9-11-5-4-8-15-14(11)16(12)20(18,19)13-6-2-1-3-7-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAPUAJWUZIFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718210 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189089-91-6 | |
Record name | 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189089-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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